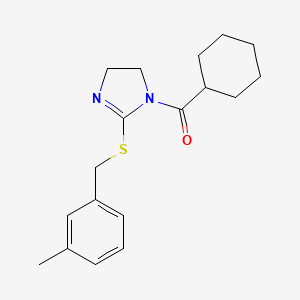

cyclohexyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Cyclohexyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a substituted imidazoline derivative featuring a cyclohexylmethanone core linked to a partially saturated imidazole ring (4,5-dihydro-1H-imidazole). The 2-position of the imidazoline ring is substituted with a thioether group derived from 3-methylbenzyl mercaptan.

Properties

IUPAC Name |

cyclohexyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-14-6-5-7-15(12-14)13-22-18-19-10-11-20(18)17(21)16-8-3-2-4-9-16/h5-7,12,16H,2-4,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDZJHDDMKAYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring. This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.

Thioether Formation: The next step involves the introduction of the 3-methylbenzylthio group. This can be done by reacting the imidazole derivative with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Cyclohexyl Group Addition: Finally, the cyclohexyl group is introduced via a Friedel-Crafts acylation reaction using cyclohexanoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring in the 3-methylbenzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Cyclohexyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

Medicine: It may be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Its unique structure could be useful in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which cyclohexyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects depends on its interaction with biological targets. The compound may act by binding to specific enzymes or receptors, altering their activity. For example, the imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their function. The thioether group might also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogues

Research Findings and Implications

- Bioactivity : The target compound’s 3-methylbenzylthio group may enhance membrane permeability compared to polar fluorinated analogues (), making it more suitable for central nervous system targets.

- Solubility : The cyclohexyl group likely reduces aqueous solubility relative to furyl or trifluoromethylphenyl derivatives, necessitating formulation optimization .

- Synthetic Scalability : The use of 1,4-dioxane/triethylamine systems () suggests scalable routes, though brominated analogues () require hazardous reagents.

Biological Activity

Cyclohexyl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The molecular formula of this compound can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 280.40 g/mol

- CAS Number : 851802-09-0

Structural Features

The compound features an imidazole ring, a cyclohexyl group, and a thioether linkage with a methylbenzyl substituent. These structural characteristics contribute to its unique biological properties.

Pharmacological Properties

This compound exhibits several pharmacological activities, including:

- Antimicrobial Activity : Studies have indicated that imidazole derivatives possess significant antimicrobial properties against various bacterial strains.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.

- Tyrosinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosinase activity, which is crucial in melanin production and could be beneficial in treating hyperpigmentation disorders.

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets. For instance:

- Tyrosinase Inhibition : The compound may bind to the active site of tyrosinase, preventing its substrate from accessing the enzyme. This mechanism has been supported by docking studies that reveal strong binding affinities with tyrosinase.

Case Studies

-

In Vitro Studies on Tyrosinase Activity

- A study evaluated various imidazole derivatives for their ability to inhibit mushroom tyrosinase. This compound was found to have an IC50 value comparable to known inhibitors like kojic acid, indicating its potential as an anti-melanogenic agent.

-

Antioxidant Activity Assessment

- In a series of assays measuring radical scavenging activity, the compound exhibited significant antioxidant effects, reducing reactive oxygen species (ROS) levels in cellular models.

Comparative Analysis

| Property | Cyclohexyl(2-(3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | Kojic Acid | Other Imidazole Derivatives |

|---|---|---|---|

| IC50 (Tyrosinase Inhibition) | Comparable (exact value TBD) | 25.26 ± 1.10 µM | Varies |

| Antioxidant Activity | Significant (exact metrics TBD) | Moderate | Varies |

| Mechanism | Competitive inhibition of tyrosinase | Competitive | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.